molecular formula C13H19N B15325708 (2S)-2-[(3-ethylphenyl)methyl]pyrrolidine

(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine

Cat. No.: B15325708
M. Wt: 189.30 g/mol
InChI Key: UEESDGYFZOBQME-ZDUSSCGKSA-N
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Description

(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-ethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(3-ethylphenyl)methyl]pyrrolidine can be achieved through several methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . Another method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimizing these synthetic routes for large-scale operations. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of new materials, such as ionic liquid crystals.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as N-methyl pyrrolidine and tert-butanesulfinamide .

Uniqueness

(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine is unique due to its specific chiral configuration and the presence of the 3-ethylphenylmethyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-2-11-5-3-6-12(9-11)10-13-7-4-8-14-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3/t13-/m0/s1

InChI Key

UEESDGYFZOBQME-ZDUSSCGKSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)C[C@@H]2CCCN2

Canonical SMILES

CCC1=CC(=CC=C1)CC2CCCN2

Origin of Product

United States

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